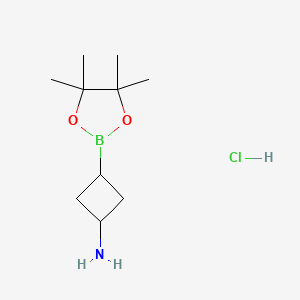
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H20BNO2·HCl. It is a boron-containing compound that has gained attention in various fields of scientific research due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutan-1-amine with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of a cyclobutan-1-amine group.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid: Contains a pyrazolyl group and a piperidine ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring instead of a cyclobutan-1-amine group.
Uniqueness
The uniqueness of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride lies in its cyclobutan-1-amine moiety, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H21BClNO2 |
|---|---|
Poids moléculaire |
233.54 g/mol |
Nom IUPAC |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)7-5-8(12)6-7;/h7-8H,5-6,12H2,1-4H3;1H |
Clé InChI |
SPTQROLHUWJDJM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CC(C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



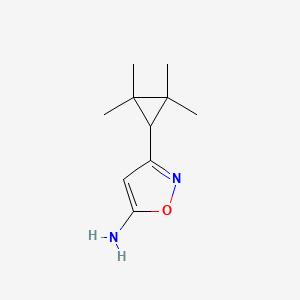


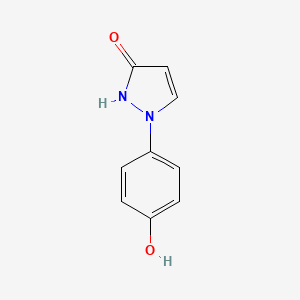
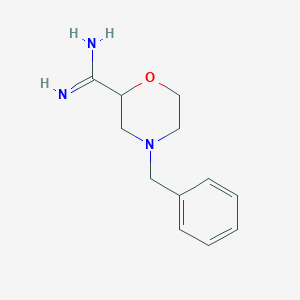

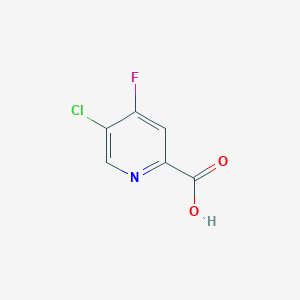
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)
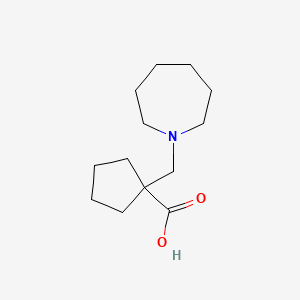
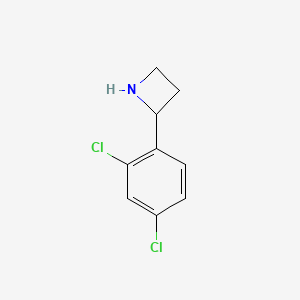

![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)
